2-(Aminomethyl)propane-1,3-diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

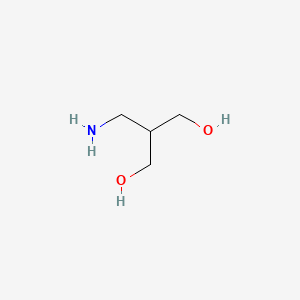

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-1-4(2-6)3-7/h4,6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUWIXCWGYJVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436370 | |

| Record name | 2-aminomethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52722-52-8 | |

| Record name | 2-aminomethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research Interest in Amino Alcohol Scaffolds

The scientific journey of amino alcohol scaffolds, the structural class to which 2-(aminomethyl)propane-1,3-diol belongs, is a rich narrative that has evolved significantly over the past century. Initially, interest in these compounds stemmed from their presence in biologically active natural products. diva-portal.org Early synthetic efforts often relied on the reduction of naturally occurring amino acids, a method that is still economically viable for the production of certain amino alcohols. openaccessjournals.comrroij.com

The mid-20th century saw an expansion of synthetic methodologies, with a notable development being the ring-opening of epoxides with amines. openaccessjournals.comopenaccessjournals.com This method provided a direct route to β-amino alcohols and has been continuously refined over the last two decades with the introduction of various catalysts and reaction conditions, including solvent-free methods. openaccessjournals.comrroij.com The quest for enantiomerically pure amino alcohols, crucial for applications in pharmaceuticals and asymmetric catalysis, spurred the development of stereoselective synthetic strategies. diva-portal.org Key advancements in this area include the Sharpless asymmetric aminohydroxylation of alkenes and the asymmetric hydrogenation of α-amino ketones. diva-portal.orgacs.org More recent research has focused on biocatalytic methods, employing engineered enzymes like amine dehydrogenases to produce chiral amino alcohols with high efficiency and stereoselectivity. frontiersin.org This historical progression highlights a continuous drive towards more efficient, selective, and sustainable methods for synthesizing these valuable chemical scaffolds.

Structural Classification and Relational Aspects Within the Amino Propanediol Family

2-(Aminomethyl)propane-1,3-diol is a member of the broader family of amino propanediols, which are characterized by a three-carbon propane (B168953) backbone substituted with both amino and hydroxyl groups. The specific placement of these functional groups gives rise to a variety of isomers, each with distinct chemical properties and applications.

A primary classification is based on the relative positions of the amino and hydroxyl groups. For instance, in a 1,2-amino alcohol, the amine and a hydroxyl group are attached to adjacent carbon atoms. ymdb.ca In contrast, a 1,3-amino alcohol has these groups separated by a carbon atom.

Within the propanediol (B1597323) framework, several key isomers are of significant interest:

This compound: The subject of this article, featuring a primary amine on a methyl group attached to the central carbon of the propane-1,3-diol backbone.

2-Amino-1,3-propanediol (B45262) (Serinol): A structural isomer where the amino group is directly attached to the central carbon of the propane-1,3-diol. This compound is a key intermediate in the synthesis of radiocontrast agents like Iopamidol. google.com

3-Amino-1,2-propanediol (Isoserinol): In this isomer, the amino group is at one end of the propane chain, with hydroxyl groups on the other two carbons. thegoodscentscompany.com

2-Amino-2-methyl-1,3-propanediol (B94268) (AMPD): This compound is structurally similar to this compound, but with the amino group and a methyl group on the central carbon. It is classified as a 1,2-aminoalcohol. ymdb.ca

2-Amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (Tris): A commonly used buffer in biochemistry, this molecule features three hydroxymethyl groups and an amino group attached to a central carbon. researchgate.net

The following table provides a comparative overview of the physicochemical properties of this compound and its related amino propanediols.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C4H11NO2 | 105.14 |

| 2-Amino-1,3-propanediol | 2-aminopropane-1,3-diol | C3H9NO2 | 91.11 |

| 3-Amino-1,2-propanediol | 3-aminopropane-1,2-diol | C3H9NO2 | 91.11 |

| 2-Amino-2-methyl-1,3-propanediol | 2-amino-2-methylpropane-1,3-diol | C4H11NO2 | 105.14 |

| 2-Amino-2-(hydroxymethyl)propane-1,3-diol | 2-amino-2-(hydroxymethyl)propane-1,3-diol | C4H11NO3 | 121.14 |

Data sourced from PubChem and other chemical databases. ymdb.cathegoodscentscompany.comresearchgate.netnih.govnih.gov

Fundamental Role As a Versatile Platform Molecule in Organic Synthesis and Beyond

Sustainable Synthetic Pathways from Bio-renewable Feedstocks

The shift towards green chemistry has spurred the development of synthetic routes that utilize renewable resources, reducing reliance on petrochemical feedstocks. Glycerol (B35011) and other biomass-derived materials have emerged as promising starting points for the synthesis of the this compound scaffold.

Glycerol, a major byproduct of biodiesel production, is an abundant and low-cost C3 building block. mdpi.commdpi.com Its conversion into value-added chemicals like 1,3-propanediol (B51772) is a well-established field, often involving microbial fermentation or catalytic hydrogenolysis. rsc.orgutp.edu.my A feasible pathway to this compound can be extrapolated from these processes. One of the simplest conceptual routes involves the reductive amination of 1,3-dihydroxyacetone (B48652), which itself can be derived from glycerol. google.com This method, while fundamental, highlights the potential of glycerol as a viable precursor.

A more elaborate chemical approach involves a multi-step conversion of glycerol to 1,3-propanediol via selective dehydroxylation. researchgate.net This process includes steps of acetalization, tosylation, and subsequent detosyloxylation to yield the 1,3-diol backbone, which can then be further functionalized to introduce the aminomethyl group. researchgate.net Catalytic strategies for glycerol conversion encompass a wide range of reactions, including oxidation, dehydration, and ammoxidation, which could potentially be harnessed to create intermediates for this compound synthesis. mdpi.commdpi.com

Beyond glycerol, other biomass sources provide chiral synthons for creating complex amino diols. Monoterpenes, such as α-pinene, are valuable starting materials. For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner starting from (−)-α-pinene and its derivative, (1R)-(−)-myrtenol. beilstein-journals.orgbeilstein-journals.orgnih.gov This pathway involves converting the terpene into an oxazolidin-2-one, followed by hydrolysis or reduction to yield the target amino diol framework. nih.govnih.gov

Another example involves the use of stevioside, a natural sweetener. Diterpene-type aminotriol derivatives have been synthesized stereoselectively from steviol, a derivative of stevioside. nih.gov The key step in this synthesis is the formation of a spiro-epoxide, which is then opened with various amines to create a library of aminotriols. nih.gov These examples demonstrate the utility of complex natural products in accessing unique and stereochemically rich analogues of amino diols.

Stereoselective Synthesis of Chiral Analogues and Functionalized Derivatives

The biological activity of many compounds is dependent on their stereochemistry. Therefore, developing methods for the stereoselective synthesis of the 2-amino-1,3-diol moiety is of paramount importance. beilstein-journals.orgbeilstein-journals.org General strategies often involve either the stereocontrolled insertion of amino and alcohol groups or the formation of a bond between two existing chiral centers. nih.gov

Enzymatic catalysis offers a powerful tool for creating chiral molecules under mild conditions. nih.gov A three-component strategy has been developed for the stereoselective enzymatic synthesis of amino-diols and amino-polyols from prochiral aldehydes, hydroxy ketones, and amines. nih.gov This method combines biocatalytic aldol (B89426) reactions using D-fructose-6-phosphate aldolase (B8822740) (FSA) variants with reductive aminations catalyzed by imine reductases (IREDs), successfully yielding the desired products with high stereoselectivity. nih.gov

Organocatalysis also provides effective enantioselective routes. For example, highly diastereo- and enantioselective nitroso Diels-Alder reactions have been used to create aza oxa bicycloketones, which can be readily transformed into optically pure 1-amino-3,4-diol derivatives. acs.org

Controlling diastereoselectivity is crucial when multiple stereocenters are present. The synthesis of pinane-based 2-amino-1,3-diols from α-pinene derivatives is a prime example of a highly diastereoselective process. beilstein-journals.orgbeilstein-journals.orgnih.gov The rigid bicyclic structure of the pinane (B1207555) framework guides the stereochemical outcome of the reactions, such as stereoselective aminohydroxylation, leading to specific diastereomers. nih.govnih.gov The relative stereochemistry of these complex molecules is often confirmed using 2D NMR and X-ray crystallography. beilstein-journals.org

Another approach involves the diastereoselective synthesis of 1,3-diols through the addition of oxygen nucleophiles to activated alkenes, a process known as the oxa-Michael reaction. researchgate.net By carefully choosing the substrates and reaction conditions, specific diastereomers of the 1,3-diol product can be favored.

Table 1: Enzymatic Synthesis of Amino-Diols

| Aldehyde Substrate | Amine Donor | Enzyme System | Conversion | Isolated Yield | Reference |

| Propanal | Cyclopropylamine | FSA / IRED-259 | 85-94% | Lower (due to hydrophilicity) | nih.gov |

| Butanal | Cyclopropylamine | FSA / IRED-259 | 85-94% | Lower (due to hydrophilicity) | nih.gov |

| Glycolaldehyde | Allylamine | FSA / IRED-259 | 39% | Not specified | nih.gov |

This table is generated based on findings from a two-step, three-component enzymatic protocol. Conversions and yields can vary based on specific substrates and optimized conditions.

Chemo- and Regioselective Functionalization of Hydroxyl and Amine Moieties

The presence of both primary hydroxyl groups and a primary amine group in this compound allows for diverse derivatization strategies. However, the similar reactivity of these functional groups necessitates chemo- and regioselective methods to modify them independently.

A versatile two-step strategy allows for the synthesis of a wide array of functional cyclic carbonate monomers from commercially available 2-amino-1,3-propane diols. rsc.org The first step involves the chemoselective reaction of the amino group with various electrophiles, leaving the hydroxyl groups untouched. rsc.org This step takes advantage of the higher nucleophilicity of the amine compared to the hydroxyl groups under specific conditions. The resulting functional diol intermediate is then cyclized in a second step to form the six-membered cyclic carbonate monomer. rsc.org This approach uniquely installs two different functional groups concurrently.

Table 2: Chemoselective N-Functionalization of 2-Amino-1,3-Propane Diols

| Electrophile | Resulting N-Functional Group | Application of Intermediate | Reference |

| Boc-anhydride | t-Butyloxycarbonyl (Boc) | Protection, precursor for primary amine polymers | rsc.org |

| Benzyl chloroformate | Carboxybenzyl (Cbz) | Protection | rsc.org |

| Acryloyl chloride | Acrylamide | Polymerizable group | rsc.org |

| Isocyanates | Urea (B33335) | H-bonding motifs | rsc.org |

This table illustrates the versatility of the amine moiety in 2-amino-1,3-propane diols for selective derivatization.

Furthermore, regioselective reactions can differentiate between the hydroxyl groups or involve both the amine and a hydroxyl group. For instance, the regioselective ring closure of pinane-based 2-amino-1,3-diols with aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) results in the formation of pinane-condensed oxazolidines, demonstrating selective reaction involving the amine and one of the hydroxyl groups. beilstein-journals.orgbeilstein-journals.orgnih.gov

Selective Reactions with Electrophilic Reagents

The nucleophilicity of the primary amine in this compound allows for highly selective reactions with a range of electrophilic reagents, leaving the hydroxyl groups intact under controlled conditions. This chemoselectivity is the cornerstone of its derivatization.

One of the most prominent examples is the formation of Schiff bases through condensation with aldehydes and ketones. This reaction proceeds readily, often under mild conditions, to yield imines. For instance, the reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes has been shown to produce Schiff bases in high yields. Current time information in Bangalore, IN.google.com This reactivity is not limited to aromatic aldehydes, as other carbonyl compounds can also be employed to generate a diverse library of imine derivatives.

Another important class of selective electrophilic reaction is N-acylation. The amino group can be selectively acylated using reagents like acryloyl chloride to form the corresponding N-substituted amides. acs.org This transformation is typically carried out at low temperatures to prevent side reactions involving the hydroxyl groups. These acylated derivatives serve as valuable intermediates for further functionalization.

The reaction of 2-amino-1,3-propanediols with electrophiles such as isocyanates and chloroformates can also be directed to the nitrogen atom, providing access to urea and carbamate (B1207046) derivatives, respectively. These reactions underscore the utility of the amine's nucleophilicity in creating a diverse array of functionalized molecules from a single, simple precursor. rsc.org

| Electrophile Type | Specific Reagent Example | Resulting Derivative | Reference |

|---|---|---|---|

| Aromatic Aldehyde | Various substituted benzaldehydes | Schiff Base (Imine) | Current time information in Bangalore, IN.google.com |

| Acyl Halide | Acryloyl chloride | N-Acyl-2-(aminomethyl)propane-1,3-diol | acs.org |

| Isocyanate | - | Urea Derivative | rsc.org |

| Chloroformate | - | Carbamate Derivative | rsc.org |

Controlled Derivatization for Tailored Molecular Architectures

The selective functionalization of the amino group in this compound is the first step in a broader strategy for constructing tailored molecular architectures. The resulting diol intermediates can undergo further reactions at the hydroxyl groups to create complex molecules with precisely defined structures.

A powerful illustration of this is the synthesis of functional cyclic carbonate monomers. In a two-step process, the amino group of a 2-amino-1,3-propanediol is first reacted chemoselectively with an electrophile. The resulting functional diol intermediate is then cyclized in an intramolecular fashion to produce a six-membered cyclic carbonate monomer. rsc.org This approach allows for the concurrent installation of two different functional groups, one tethered to the original amino nitrogen and another incorporated during the cyclization, offering a high degree of control over the final molecular architecture. rsc.org

Furthermore, the Schiff bases formed from the initial selective reaction can themselves be utilized as versatile intermediates. For example, these imines can be involved in cycloaddition reactions or be reduced to form stable secondary amines, providing another avenue for molecular elaboration.

The ability to sequentially and selectively modify the different functional groups of this compound makes it a valuable building block for creating polymers with specific functionalities, complex ligands for coordination chemistry, and precursors for biologically active molecules.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The efficient synthesis of this compound and its derivatives is crucial for their application in various fields. Research has focused on optimizing synthetic protocols to maximize yield and ensure high purity, often by exploring different starting materials and reaction conditions.

A common route to 2-amino-1,3-propanediols involves the reductive amination of 1,3-dihydroxyacetone. google.comresearchgate.net One patented process describes the reaction of 1,3-dihydroxyacetone dimer with an alkoxyamine, such as methoxyamine hydrochloride, to form an intermediate which is then subjected to catalytic hydrogenation. google.com This method avoids the use of high-pressure ammonia, which can be hazardous on an industrial scale. google.com The optimization of this process involves careful selection of the catalyst and reaction parameters.

For the hydrogenation step, various catalysts have been investigated. Raney nickel has been shown to be effective, with reactions carried out under a hydrogen pressure of around 40 psi. google.com Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenolysis of N-benzyl protected intermediates, a common strategy in the synthesis of primary amines. google.com The choice of catalyst and support can significantly impact the reaction's efficiency and selectivity.

Another synthetic approach starts from 2-nitro-1,3-propanediol derivatives. The reduction of the nitro group to a primary amine is a key step. researchgate.net For instance, the reduction of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) to 2-amino-2-bromo-propane-1,3-diol has been achieved using tin metal in the presence of hydrochloric acid. nveo.org

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Noteworthy Optimization | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 1,3-Dihydroxyacetone dimer | Methoxyamine HCl, NaHCO₃, Raney Nickel, H₂ | Hydrogenation at ~40 psi | Avoids high-pressure ammonia | google.com |

| Hydrogenolysis of Protected Amine | N-benzyl protected aminodiol | Pd(OH)₂/C or Pd/C, H₂ | Low pressure and mild temperature | Allows for deprotection under milder conditions | google.com |

| Reduction of Nitro Compound | 2-Nitro-1,3-propanediol | - | - | Alternative to reductive amination | researchgate.net |

| Catalytic Hydrogenation of Oxime | 1,3-Dihydroxyacetone oxime | Rhodium on alumina, H₂ | Pressure: 40-70 bar; Temperature: 20-80°C | High yield and purity of the resulting aminodiol | google.com |

Cyclization Reactions and Formation of Heterocyclic Systems

The spatial arrangement of the amino and hydroxyl groups in this compound makes it an excellent precursor for cyclization reactions, leading to the formation of various heterocyclic structures.

This compound and its derivatives are valuable platforms for the synthesis of functional aliphatic cyclic carbonate monomers. These monomers are crucial for creating biodegradable polymers with potential biomedical applications. A general and efficient two-step strategy has been developed for this purpose. nih.govnih.govqualitas1998.net

First, the amino group undergoes a chemo-selective reaction with a variety of electrophiles. This step introduces a specific functional group onto the molecule while leaving the two hydroxyl groups intact, forming a functional diol intermediate. The second step involves an intramolecular cyclization of this diol intermediate to generate a six-membered cyclic carbonate monomer. nih.govqualitas1998.net This method is advantageous as it allows for the concurrent installation of two different functional groups. nih.govnih.gov

The cyclization is often achieved using reagents like ethyl chloroformate or by leveraging carbon dioxide (CO2) in the presence of an optimal base such as N,N-tetramethylethylenediamine (TMEDA), which can produce cyclic carbonates in a short timeframe. qualitas1998.netrsc.org

Table 1: Synthesis of Functional Cyclic Carbonates

| Starting Material Precursor | Reaction Strategy | Resulting Heterocycle | Key Findings |

|---|---|---|---|

| 2-Amino-1,3-propane diols | Two-step: 1. Chemo-selective reaction of amino group with electrophiles. 2. Intramolecular cyclization of the diol intermediate. nih.govqualitas1998.net | Functional aliphatic six-membered cyclic carbonate monomers. nih.gov | Provides direct access to functional biodegradable polymers and allows for the installation of two different functional groups concurrently. nih.govnih.gov |

| 1,3- and 1,5-diols | Ring closure using CO2 and p-toluenesulfonyl chloride with a base. rsc.org | Six- to eight-membered cyclic carbonates. rsc.org | TMEDA was identified as an optimal base, facilitating rapid carbonate formation, though oligomerization can be a side reaction. rsc.org |

The reactivity of this compound also lends itself to the synthesis of nitrogen-containing heterocycles like oxazolidines and oxazinanones.

Research has shown that derivatives of 2-amino-1,3-propanediol can undergo chemoselective cyclization with ketones. For instance, threo-(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol reacts with ketones to produce substituted chiral oxazolines in high yield. researchgate.net Similarly, the related compound 2-amino-2-methyl-1,3-propanediol is a known precursor for preparing 4-hydroxymethyl-4-methyl-oxazolidin-2-one. mdpi.com

Another pathway involves the reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol. This one-pot reaction proceeds in two steps: an initial intermolecular reaction forms a linear carbamate intermediate, which then undergoes intramolecular cyclization to yield a six-membered cyclic carbamate, also known as an oxazinanone. whu.edu.cn

Amination and Dehydration Processes via Hydrogen Transfer Mechanisms

The transformation of this compound can also proceed through amination and dehydration, often facilitated by hydrogen transfer catalysis. While direct studies on this compound are limited, research on the simpler 1,3-propanediol provides significant mechanistic insights.

Using a piano stool complex catalyst like [Cp*IrCl2(bmim)], 1,3-propanediol can undergo both amination and dehydration. mountainscholar.org The product distribution can be controlled by adjusting the reaction conditions, such as the ratio of the diol to the amine. mountainscholar.org At high amine concentrations, diamination is the favored outcome. Conversely, at lower amine concentrations, a combination of monoamination and dehydroxylation occurs. acs.org In the absence of an amine, the same catalytic system can effect the dehydration of 1,3-propanediol to produce aldehydes like propanal. acs.orgresearchgate.net These hydrogen transfer mechanisms, which involve the borrowing of hydrogen, are applicable to the more complex this compound, suggesting that its hydroxyl groups can be selectively removed or replaced.

The mechanism for enzymatic 1,2-diol dehydration has also been studied, with proposals involving either a ketyl radical intermediate or a radical-mediated 1,2-hydroxyl migration. rsc.org

Oxidative Coupling and Annulation Methodologies

The application of oxidative coupling and annulation reactions to this compound is not extensively documented. However, the broader field of amino diol and diol chemistry includes examples of such transformations, which are powerful methods for constructing complex carbocyclic and heterocyclic systems.

Rhodium(III)-catalyzed oxidative annulation is a versatile method for synthesizing heterocycles and carbocycles. nih.gov These reactions often involve the C-H functionalization of a directing group followed by coupling with an unsaturated partner like an alkyne or alkene. nih.gov For example, rhodium catalysts have been used for the oxidative annulation of arylindoles with alkynes using molecular oxygen as the sole oxidant. whu.edu.cn Similarly, dehydrogenative annulation reactions of alkenes with 1,2- and 1,3-diols have been developed to synthesize saturated O-heterocycles like 1,4-dioxane (B91453) derivatives, sometimes using organocatalyzed electrochemical methods to avoid stoichiometric chemical oxidants. researchgate.net While these specific methodologies have not been explicitly applied to this compound, they represent potential pathways for its future synthetic applications.

Table 2: Examples of Relevant Oxidative Annulation Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| All-Carbon [3+3] Oxidative Annulation | 1,3-Enynes and 5-arylbarbituric acids | Rhodium(III) catalyst nih.gov | Spirodialins nih.gov |

| Oxidative Annulation | 2- or 7-Arylindoles and Alkenes/Alkynes | Rhodium(III) catalyst, Molecular Oxygen whu.edu.cn | 6H-isoindolo[2,1-a]indoles, etc. whu.edu.cn |

| Dehydrogenative Annulation | Alkenes and 1,2-/1,3-diols | Organocatalyzed electrochemical researchgate.net | 1,4-Dioxane/1,4-Dioxepane derivatives researchgate.net |

| Oxidative [4+2] Annulation | 1-Naphthols and Internal Alkynes | Electron-deficient Rhodium(III) catalyst | Polycyclic aromatic compounds |

Studies on Side Reactions, including Oligomerization and Dimerization

In many of the transformations involving this compound, particularly those aimed at creating specific cyclic structures, side reactions such as oligomerization and dimerization can occur.

During the synthesis of cyclic carbonates from diols, oligomerization is a notable side reaction. rsc.org This happens when intermolecular reactions between diol molecules compete with the desired intramolecular cyclization, leading to the formation of linear or cyclic oligomers instead of the target monomer. While advances in catalysis, such as the use of TMEDA with CO2, have improved yields and reduced reaction times, the formation of oligomeric byproducts can still be a challenge. rsc.org The management of these side reactions is critical for achieving high yields of pure monomer, which is essential for subsequent controlled ring-opening polymerization. nih.govqualitas1998.net

Applications As a Building Block in Polymer Science and Materials Chemistry

Design and Synthesis of Functional Biodegradable Polymers

The structure of 2-(aminomethyl)propane-1,3-diol is particularly advantageous for the creation of functional biodegradable polymers. The strategic placement of its reactive groups facilitates the introduction of various functionalities, leading to polymers with tunable degradation profiles, mechanical characteristics, and biological interactions.

Ring-opening polymerization (ROP) is a key technique for producing well-defined biodegradable polymers like polyesters and polycarbonates. This compound can be transformed into cyclic monomers suitable for this process. A common approach involves the protection of the amine group to prevent undesirable side reactions during polymerization. For instance, the amine can be protected with a benzyloxycarbonyl (Cbz) group, and the resulting N-Cbz-serinol can be cyclized using a carbonate source like triphosgene (B27547) to form a six-membered cyclic carbonate monomer. This monomer can then undergo ROP to yield a polycarbonate with pendant protected amine groups, which can be deprotected later for further functionalization.

The amine functionality of the serinol unit is a key feature for introducing orthogonally reactive groups into a polymer structure. These groups can react selectively under specific conditions, allowing for precise control over the final polymer architecture. By using protecting groups for the amine that can be removed without affecting the polymer backbone, such as the Cbz or tert-butyloxycarbonyl (Boc) groups, a reactive handle is created. This allows for post-polymerization modification, where a variety of molecules, including bioactive agents or targeting ligands, can be attached to the polymer chain.

Post-Polymerization Functionalization Techniques for Polymer Modification

The ability to perform chemical modifications on the polymer after its initial synthesis is a significant advantage of incorporating this compound. Once the protecting groups on the amine functionalities are removed, the resulting primary amines serve as versatile reactive sites. These amines can be readily functionalized through various chemical reactions, such as acylation with N-hydroxysuccinimide (NHS) esters to attach fluorescent dyes or drugs. This approach allows for the creation of multifunctional materials with tailored properties for applications in fields like biomedical imaging and drug delivery.

Development of Advanced Functional Materials

The unique chemical nature of this compound has spurred the development of advanced materials with responsive and tunable characteristics.

The amine group within the serinol unit can be leveraged to create pH-responsive "smart" polymers. At acidic pH, the amine group becomes protonated, rendering the polymer positively charged and often water-soluble. As the pH increases, the amine is deprotonated, which can lead to a decrease in solubility. This pH-triggered change in properties is highly desirable for applications such as targeted drug delivery to acidic tumor environments.

Solid-solid phase change materials (PCMs) are capable of storing and releasing significant amounts of thermal energy during a solid-state phase transition, making them valuable for thermal energy storage. Polyols, including derivatives of this compound, are being investigated for this purpose. The extensive hydrogen bonding networks formed by these molecules in the solid state are critical to their phase change behavior. Research is ongoing to modify the structure of serinol to fine-tune the phase transition temperature and enthalpy, aiming to develop materials with high energy storage capacity for applications in thermal management and building energy efficiency.

Role in Catalysis and Coordination Chemistry

Design and Synthesis of Ligands Based on 2-(Aminomethyl)propane-1,3-diol Scaffolds

The this compound framework is a foundational structure for the synthesis of more complex molecules known as ligands, which are designed to bind to metal centers and facilitate catalytic processes. The strategic arrangement of its functional groups allows for the creation of ligands with specific geometric and electronic properties.

The ability of a ligand to bind to a metal ion through multiple donor atoms is known as multidenticity, a key feature for forming stable metal complexes. The this compound scaffold is inherently suited for creating such ligands. A closely related analog, 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (commonly known as Tris or H3L), demonstrates this principle effectively.

Research has shown that the Tris ligand exhibits significant coordinative flexibility, capable of binding to metal centers in various modes and levels of deprotonation. westlake.edu.cnrsc.org This flexibility has been exploited in the synthesis of polynuclear iron(III) complexes. westlake.edu.cnrsc.org By reacting Tris with iron-oxo centered carboxylates, researchers have synthesized a range of complexes with diverse core topologies, including {Fe3O}, {Fe4O2}, and fused {Fe3O} units. westlake.edu.cnrsc.org The ability of the Tris ligand to act as a multidentate chelator is crucial in stabilizing these complex polynuclear arrangements. westlake.edu.cnrsc.org

A significant application of the amino diol scaffold is in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The chiral β-amino alcohol framework is a prevalent feature in many successful chiral ligands. westlake.edu.cn

The synthesis of such ligands often starts from readily available chiral precursors. While not always directly from this compound itself, the general 2-amino-1,3-propanediol (B45262) structure is a key component. For instance, the synthesis of the immunosuppressive agent FTY720, which is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, highlights the importance of stereochemistry at the quaternary carbon. nih.gov Studies have shown that the absolute configuration at this carbon significantly affects the biological activity, demonstrating that the stereochemical integrity of the scaffold is crucial. nih.gov

New synthetic strategies are continuously being developed to access chiral β-amino alcohols with high enantiomeric purity for their use as ligands. westlake.edu.cn One approach involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines to produce chiral β-amino alcohols with adjacent chiral centers with high enantiomeric excess (ee). westlake.edu.cn Another study focused on the synthesis of novel, optically active β-amino alcohol ligands derived from the Sharpless asymmetric epoxidation of allyl alcohols. rsc.org These ligands have proven to be highly effective catalysts for the enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes, achieving nearly quantitative yields and high enantioselectivities. rsc.org

The following table summarizes the performance of two such optimized chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde (B42025).

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 13a | ~100 | 95 |

| 13b | ~100 | 95 |

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde. Data sourced from rsc.org.

Furthermore, sophisticated ligands like the ProPhenol class, which incorporate chiral 2,5-trans-disubstituted pyrrolidines derived from amino alcohols, have been developed. nih.gov These ligands, in combination with zinc, catalyze direct asymmetric aldol (B89426) reactions to produce syn β-hydroxy-α-amino esters with excellent diastereoselectivity and enantioselectivity. nih.gov

Application in Transition Metal Catalysis

Ligands derived from the amino alcohol scaffold are employed in a variety of transition metal-catalyzed reactions, where they can influence the efficiency, selectivity, and scope of the transformation.

Asymmetric hydrogenation is a powerful method for producing chiral compounds. While specific examples detailing the use of ligands derived directly from this compound in this context are not prominent in the reviewed literature, the broader class of chiral amino alcohol ligands is fundamental to this field. These ligands are often used in combination with transition metals like iridium and rhodium. The development of innovative catalytic asymmetric approaches, such as the asymmetric hydrogenation of unsaturated compounds, is a primary focus for synthetic chemists aiming to create chiral amines. mdpi.com The challenge often lies in substrates, like allylic amines, that lack a strong coordinating group to anchor the metal catalyst effectively. mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. mcmaster.casigmaaldrich.comrsc.org The success of these reactions heavily relies on the nature of the ligand coordinated to the palladium center. mcmaster.ca While ligands based on the this compound scaffold are not commonly cited for this purpose, the principles of ligand design are universal. Typically, bulky, electron-rich phosphine-based ligands are employed to facilitate the key steps of the catalytic cycle. mcmaster.canih.gov These ligands stabilize the palladium catalyst and promote the desired bond formation, even with challenging or base-sensitive substrates. nih.govresearchgate.net The development of effective catalytic systems often involves screening a diverse toolkit of ligands to find the optimal match for a specific transformation. mcmaster.ca

Investigation of Organocatalytic Properties and Mechanisms

In organocatalysis, a small organic molecule accelerates a chemical reaction without the involvement of a metal. The 2-amino-1,3-propanediol framework has been explored in this capacity, serving as a versatile platform for the synthesis of organocatalysts.

A notable application is in the synthesis of functional cyclic carbonate monomers. rsc.org Commercially available 2-amino-1,3-propanediols can undergo a two-step process where the amino group is first functionalized and then the diol is cyclized to form a six-membered cyclic carbonate. rsc.org These monomers can then be subjected to organo-catalytic ring-opening polymerization to create well-defined functional polymers. rsc.org This strategy provides a direct route to biodegradable polymers with potential applications in the biomedical field. rsc.org

The closely related compound, 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris), is also recognized for its role in organocatalysis, often functioning as a base or a buffer that can influence reaction pathways. researchgate.net Additionally, C2-symmetric amino acid amide derivatives, which can be synthesized from diamines such as 1,3-diaminopropane, have been investigated as organocatalysts for Michael addition and aldol reactions, achieving moderate to good enantioselectivities. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These in silico methods solve approximations of the Schrödinger equation to determine electronic structure and related characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study of 2-(aminomethyl)propane-1,3-diol would involve calculating the molecule's ground-state electron density to derive key properties. The primary goal would be to predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value/Insight | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths (C-C, C-N, C-O), Bond angles | Provides the most stable 3D structure. |

| Dipole Moment | A non-zero value in Debye | Quantifies the molecule's polarity. |

| Atomic Charges | Negative on O, N; Positive on H | Identifies sites for electrostatic interactions. |

| Total Energy | Energy value in Hartrees | Allows comparison of conformational stability. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity.

For this compound, the HOMO would likely be localized around the nitrogen atom of the amine group and the oxygen atoms of the hydroxyl groups, owing to the presence of lone pairs of electrons. The LUMO would likely be distributed across the antibonding orbitals of the C-N and C-O bonds. Analysis of these orbitals would help predict how the molecule interacts with electrophiles and nucleophiles.

Table 2: Hypothetical Frontier Orbital Analysis for this compound

| Parameter | Theoretical Data | Chemical Implication |

|---|---|---|

| HOMO Energy | Energy value (eV) | Indicates electron-donating capability. |

| LUMO Energy | Energy value (eV) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference (eV) | Predicts chemical stability and reactivity. |

| Orbital Localization | 3D plots of HOMO/LUMO | Shows the most probable regions for reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide a dynamic picture of its behavior. These simulations are crucial for exploring the molecule's conformational landscape, as the flexible propane (B168953) backbone allows for various spatial arrangements (conformers).

The simulation would track the molecule's trajectory, revealing the most stable conformers and the energy barriers between them. A key focus would be the study of intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds could form between the amine and hydroxyl groups, influencing the molecule's preferred shape. Intermolecular hydrogen bonds with solvent molecules (e.g., water) or other this compound molecules would govern its solubility and bulk properties.

Theoretical Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations, often using DFT, could generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

The theoretical IR spectrum would show vibrational frequencies corresponding to specific bond stretches and bends, such as O-H, N-H, and C-H stretching. These predicted peaks would help in assigning the bands observed in an experimental IR spectrum. Similarly, theoretical NMR calculations would predict the chemical shifts for the unique carbon (¹³C) and proton (¹H) atoms in the molecule, aiding in the complete assignment of experimental NMR data and confirming the molecular structure.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. If a crystal structure of this compound were available, a Hirshfeld surface could be generated. This surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

The analysis would produce a 2D "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts. For this molecule, the plot would be expected to show significant contributions from H···O and H···N contacts, which correspond to hydrogen bonding. This provides a detailed breakdown of the forces holding the molecules together in the solid state, offering insights into the crystal packing and stability.

Role As a Chemical Intermediate in Specialized Syntheses

Precursor in the Synthesis of Complex Pharmaceutical Molecules

The structural motif of a 2-substituted-2-aminopropane-1,3-diol is central to the development of a number of important therapeutic agents. The strategic placement of the amino and diol functionalities allows for the construction of complex molecules with specific biological activities.

Immunosuppressants (e.g., Fingolimod analogues)

One of the most significant applications of 2-aminopropane-1,3-diol derivatives is in the synthesis of the immunosuppressant drug Fingolimod and its analogues. google.com Fingolimod, marketed as Gilenya®, is used to treat multiple sclerosis. google.com Its structure is based on a 2-substituted-2-aminopropane-1,3-diol core. google.com While Fingolimod itself is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, the fundamental 2-aminopropane-1,3-diol skeleton is the key to its immunomodulatory activity. google.comgoogle.com

The synthesis of Fingolimod and its analogues often involves the construction of this core structure, to which various side chains are attached to modulate the compound's activity and properties. google.comgoogle.com The development of Fingolimod was inspired by the natural product myriocin (B1677593) (ISP-I), which also contains a similar amino diol structure and possesses immunosuppressive properties. The simplification and modification of the myriocin structure led to the discovery of Fingolimod as a potent and orally active immunosuppressant.

The synthesis of these analogues highlights the importance of the 2-aminopropane-1,3-diol framework as a pharmacophore. The general approach involves creating a library of derivatives by modifying the substituents on the core structure and evaluating their biological activity.

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | The active pharmaceutical ingredient, Fingolimod. | google.com |

| 2-substituted 2-aminopropane-1,3-diols | Core structural motif for Fingolimod and its analogues. | google.com |

X-ray Contrast Agents

While aminodiols are crucial components in the synthesis of non-ionic X-ray contrast media, extensive searches did not yield direct evidence for the specific use of 2-(aminomethyl)propane-1,3-diol in the production of commercially available agents like Iopamidol, Iomeprol, or Iohexol. The synthesis of these agents often utilizes other amino alcohol isomers. For instance, the production of Iopamidol involves 2-amino-1,3-propanediol (B45262) (also known as serinol). google.com Similarly, the synthesis of other contrast agents like iopromide (B1672085) utilizes different aminodiol precursors. researchgate.net

Newer non-ionic triiodinated X-ray contrast media have been developed using N-(2-hydroxyethyl)aminopropane-2,3-diol side chains, further highlighting the importance of the aminodiol functional group in this class of pharmaceuticals, though not specifically implicating this compound. nih.gov

Intermediate in the Production of Specific Antibiotics (e.g., Chloramphenicol)

The structure of the broad-spectrum antibiotic Chloramphenicol (B1208) features a D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol backbone. google.com This specific stereoisomer is essential for its antibacterial activity. google.com While the core structure is a 2-amino-1,3-propanediol derivative, it is not synthesized from this compound.

The industrial synthesis of Chloramphenicol typically starts from precursors that already contain the p-nitrophenyl group and the correct stereochemistry, or these features are introduced early in the synthetic sequence. google.comstackexchange.com For example, one synthetic route starts from benzaldehyde (B42025) and nitromethane (B149229) to construct the necessary carbon skeleton and introduce the nitrogen and phenyl functionalities. google.com Subsequent steps establish the diol and the final dichloroacetyl group. google.com

Derivatives of Chloramphenicol are often synthesized by modifying the chloramphenicol base, which is (1R,2R)-2-amino-1-(p-nitrophenyl)-1,3-propanediol, obtained by removing the dichloroacetyl tail from the parent antibiotic. nih.gov Therefore, based on the available research, this compound is not a direct intermediate in the production of Chloramphenicol.

Building Block for Other Value-Added Fine Chemicals

The versatile nature of this compound makes it a valuable starting material for a variety of other fine chemicals. Its ability to undergo reactions at both the amino and hydroxyl groups allows for the creation of diverse molecular architectures.

One notable application is in the synthesis of functional aliphatic cyclic carbonate monomers. rsc.org In a two-step process, the amino group of a 2-amino-1,3-propanediol can be selectively reacted with various electrophiles. This is followed by an intramolecular cyclization of the resulting diol intermediate to form a six-membered cyclic carbonate monomer. rsc.org This method allows for the concurrent installation of two different functional groups, offering a pathway to a wide range of specialized polymers. rsc.org

Applications in Industrial Chemical Processing

In addition to its role in the synthesis of specific molecules, this compound and related amino alcohols have applications in various industrial processes. Their dual functionality as both an alcohol and an amine makes them useful as:

Polymer raw materials: They can be incorporated into polymer structures, such as polyurethanes, to enhance properties like solubility and stability.

Pigment dispersion aids: In coatings and inks, they can help to wet and disperse pigments, leading to improved viscosity and stability.

Corrosion inhibitors: The amino group can interact with metal surfaces to form a protective layer, thus inhibiting corrosion. This is particularly useful in water treatment and metal treatment applications.

Neutralizing agents and buffers: In various formulations, they can be used to control pH. thegoodscentscompany.com

Emulsifiers: They are used in the production of nonionic polyethylene (B3416737) emulsions. chemicalbook.com

Formulation components in personal care products: Their properties of good water and alcohol solubility, color stability, and low odor make them suitable for use in cosmetics. chemicalbook.com

| Application Area | Function | Reference |

|---|---|---|

| Polymers | Monomer, improves solubility and stability | chemicalbook.com |

| Coatings | Pigment dispersion-aid, improves package stability | chemicalbook.com |

| Water/Metal Treatment | Corrosion inhibitor, component of flocculants | chemicalbook.com |

| Personal Care | Emulsifier, pH adjuster | chemicalbook.com |

Emerging Research Directions and Future Translational Opportunities

Exploration of Biocatalytic Approaches for Synthesis and Derivatization

The shift towards greener and more sustainable chemical manufacturing has spurred the exploration of biocatalytic routes for the synthesis and derivatization of 2-(aminomethyl)propane-1,3-diol. kobv.de Enzymes offer high selectivity and operate under mild conditions, presenting a compelling alternative to traditional chemical methods that often rely on hazardous reagents and petroleum-based precursors. mdpi.com

Biocatalytic Synthesis

Several enzymatic pathways are being investigated for the production of serinol. One prominent approach involves the use of transaminases . These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor, a process known as transamination. biorxiv.org For instance, the dihydroxyacetone phosphate (B84403) aminotransferase/dihydrorhizobitoxin synthase (RtxA) from Bradyrhizobium elkanii has been successfully expressed in recombinant Escherichia coli for the conversion of glycerol (B35011) to serinol. frontiersin.orgnih.gov In this pathway, dihydroxyacetone phosphate, derived from glycerol, is aminated to form serinol phosphate, which is then hydrolyzed to yield serinol. frontiersin.org Glutamic acid has been identified as a preferred amino donor for this transamination step. frontiersin.org

Another class of enzymes, amino alcohol dehydrogenases (AMDHs) , has also been employed for serinol synthesis. An NAD+/NADH-dependent AMDH from Streptomyces virginiae IFO 12827 has been shown to catalyze the reversible dehydrogenation of serinol to dihydroxyacetone (DHA) and ammonia. mdpi.com The reverse reaction, the reductive amination of DHA, provides a direct route to serinol. mdpi.com

The table below summarizes key parameters of some biocatalytic routes to serinol.

| Enzyme Class | Specific Enzyme/Source Organism | Substrate(s) | Co-substrate/Cofactor | Key Findings |

| Transaminase | RtxA from Bradyrhizobium elkanii (expressed in E. coli) | Dihydroxyacetone phosphate (from glycerol) | Glutamic acid | Achieved serinol titers up to 3.3 g/L in batch cultures. frontiersin.org |

| Transaminase | (R)-amine transaminase from Aspergillus fumigatus | Dihydroxyacetone | α-Methylbenzylamine (α-MBA) | Demonstrates the potential for asymmetric synthesis of chiral amino alcohols. biorxiv.org |

| Amino Alcohol Dehydrogenase (AMDH) | AMDH from Streptomyces virginiae IFO 12827 | Dihydroxyacetone, Ammonia | NADH | Catalyzes the reversible reductive amination of DHA to serinol. mdpi.com |

Enzymatic Derivatization

Beyond its synthesis, biocatalysis is also a powerful tool for the derivatization of this compound, enabling the creation of novel, functional molecules with high stereoselectivity. Lipases , a class of enzymes that catalyze the hydrolysis of fats, are particularly versatile in this regard. In non-aqueous media, their catalytic activity can be reversed to perform esterification and transesterification reactions. sigmaaldrich.com

For example, crude pig pancreatic lipase (B570770) has been used for the enantioselective acetylation of N-Cbz-protected serinol, demonstrating that different lipases within the crude preparation can exhibit opposite enantioselectivities, allowing for the targeted synthesis of either the (2S)- or (2R)-monoacetate. nih.gov This desymmetrization of a prochiral molecule is a powerful strategy for producing enantiomerically pure building blocks. nih.gov The choice of solvent and acyl donor can significantly influence the reaction's outcome and selectivity. nih.gov Lipase-catalyzed reactions have also been explored for the synthesis of various other serinol derivatives, highlighting the broad applicability of these biocatalysts. researchgate.net

Novel Applications in Sustainable Chemistry and Green Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the emerging applications of this compound. kobv.de Its potential to be derived from renewable resources like glycerol, a byproduct of the biodiesel industry, makes it an attractive bio-sourced building block. frontiersin.orgnih.gov

Renewable Building Block for Polymers and Materials

Serinol is being actively investigated as a monomer for the synthesis of novel, sustainable polymers. Its trifunctional nature (one amine and two hydroxyls) allows for the creation of branched and cross-linked polymer architectures. Researchers have successfully synthesized a library of polyesters by reacting N-substituted serinol-diols with various diacids. rsc.org These materials are being explored as potential biomedical polymers, offering an expanded range of properties compared to traditional aliphatic polyesters. rsc.orggoogle.com

A significant advancement in sustainable chemistry involves the use of serinol in the upcycling of post-consumer plastics. For instance, serinol has been effectively used for the aminolysis of poly(ethylene terephthalate) (PET). nih.govbldpharm.com This process, conducted at elevated temperatures without the need for a catalyst, breaks down PET into terephthalic acid serinol bis-amide (TASBA) and ethylene (B1197577) glycol. bldpharm.com The resulting TASBA, a tetrahydroxylated diamide, can then be used as a multifunctional initiator for the ring-opening polymerization of lactide to produce poly(lactic acid) (PLA), demonstrating a synergistic approach to managing plastic waste and creating new, valuable materials. nih.govbldpharm.com

Green Synthesis of Derivatives

The reactivity of serinol's amino and hydroxyl groups can be harnessed for the regioselective synthesis of various derivatives under green conditions. High-yield synthesis of imines and oxazolidines has been achieved by reacting serinol with aldehydes and ketones in the absence of solvents and catalysts. rsc.org The reaction's outcome can be controlled by the steric and electronic properties of the carbonyl compound, leading selectively to either imines or oxazolidines. rsc.org These serinol derivatives have shown promise as secondary accelerators in the vulcanization of rubber, potentially replacing less environmentally friendly additives. kobv.delimes-institut-bonn.de

The table below highlights some of the green synthesis approaches utilizing serinol.

| Reaction Type | Reactants | Conditions | Product(s) | Sustainable Aspect |

| Aminolysis | Post-consumer PET, Serinol | 180°C, catalyst-free | Terephthalic acid serinol bis-amide (TASBA), Ethylene glycol | Upcycling of plastic waste into a valuable chemical intermediate. bldpharm.com |

| Imine/Oxazolidine formation | Serinol, Aldehydes/Ketones | Solvent-free, catalyst-free | Imines or Oxazolidines | Avoids the use of hazardous solvents and catalysts. rsc.org |

| Polymerization | N-substituted serinol-diols, Diacids | Parallel synthesis | Library of 16 polyesters | Creation of potentially biodegradable polymers from a bio-sourced monomer. rsc.org |

High-Throughput Screening and Combinatorial Chemistry for New Functional Materials

The structural versatility of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) to discover new functional materials. bldpharm.comprinceton.edu Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be efficiently screened for desired properties. nih.gov

One prominent example is the creation of a polyester (B1180765) library from serinol derivatives. By systematically reacting four different N-substituted serinol-diol monomers with four different commercially available diacids, a library of 16 distinct polyesters was generated in a parallel fashion. rsc.org This approach allows for the investigation of structure-property relationships by observing how defined changes in the polymer's main chain and pendant chain affect properties like glass transition temperature and surface contact angle. rsc.org

While the synthesis of such libraries is a key first step, the subsequent high-throughput screening is crucial for identifying promising candidates for specific applications. mdpi.com Techniques such as automated liquid handling and plate-based assays can be employed to rapidly assess the properties of the synthesized materials. mdpi.comejmo.org For instance, in the context of biomedical polymers, HTS could be used to evaluate properties like biocompatibility, degradation rate, and drug-eluting capabilities.

The general workflow for discovering new functional materials from serinol using this approach can be summarized as follows:

Library Design: Select a diverse set of building blocks to react with the serinol scaffold to maximize the chemical space explored.

Combinatorial Synthesis: Employ parallel synthesis techniques to create a library of serinol derivatives (e.g., polyesters, polyamides, etc.). bldpharm.com

High-Throughput Screening: Screen the library for desired functionalities using automated and miniaturized assays. This could include screening for catalytic activity, specific binding properties, or desired material characteristics. limes-institut-bonn.de

Hit Identification and Optimization: Identify the most promising "hits" from the screen and further optimize their structure to enhance their performance.

This integrated approach of combinatorial synthesis and HTS is a powerful engine for innovation, enabling the rapid discovery of new materials derived from the versatile this compound scaffold for a wide range of applications.

Advanced Computational Design and Optimization of Derivatives and Catalytic Systems

In parallel with experimental work, advanced computational methods are playing an increasingly vital role in accelerating the discovery and optimization of serinol-based molecules and the catalytic systems used for their synthesis. kobv.demdpi.com These in silico techniques provide valuable insights into molecular interactions, reaction mechanisms, and structure-property relationships, thereby guiding experimental efforts and reducing the time and resources required for development.

Molecular Modeling and Docking of Derivatives

Molecular modeling and docking are powerful tools for predicting how serinol derivatives will interact with biological targets or other molecules. mdpi.com For example, in the development of new pharmaceuticals, molecular docking can be used to predict the binding affinity and orientation of serinol analogs within the active site of a target protein. mdpi.com This has been demonstrated in studies of sevanol, a lignan (B3055560) containing a serinol-like moiety, and its analogs with acid-sensing ion channels (ASICs), which are pharmacological targets for pain and inflammation. mdpi.combiorxiv.org Docking studies predicted a binding site for sevanol in the central vestibule of the ASIC1a channel and identified key amino acid residues, such as Arg 369, that are critical for binding and inhibitory activity. mdpi.com Such computational insights are invaluable for the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. google.commdpi.com These models are particularly useful in the context of materials science for predicting the properties of new polymers or other materials before they are synthesized. google.com

For functional polymers derived from serinol, QSAR/QSPR models could be developed to predict key characteristics such as mechanical strength, thermal stability, or biodegradability based on the specific chemical functionalities incorporated into the serinol scaffold. nih.govrsc.org By generating descriptors that quantify various aspects of a molecule's structure (e.g., electronic, steric, and topological features), these models can be trained on a dataset of known materials and then used to screen virtual libraries of serinol derivatives, prioritizing the most promising candidates for synthesis and experimental validation. limes-institut-bonn.de

Optimization of Catalytic Systems

Computational methods are also being applied to the design and optimization of the biocatalysts used for serinol synthesis. kobv.de For example, computational protein design can be used to engineer enzymes with enhanced stability, activity, or selectivity. kobv.defrontiersin.org By creating computational models of an enzyme's active site, researchers can simulate how mutations might affect substrate binding and catalysis. This allows for the in silico screening of many potential enzyme variants, identifying those most likely to have improved properties for the synthesis of serinol or its derivatives. This approach significantly accelerates the process of directed evolution and protein engineering, leading to more efficient and robust biocatalytic systems. kobv.de

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Aminomethyl)propane-1,3-diol, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of nitrile intermediates or reductive amination of keto-diols. For example, hydrogenation using Pd/C catalysts in ethanol under acidic conditions (e.g., HCl) is a common method . Purity is assessed using chromatographic techniques (HPLC/GC) and validated against standards like GB/T 13173 for surfactants, which mandate ≥95% active content and limits for heavy metals (Pb ≤20 mg/kg, As ≤3 mg/kg) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR/IR Spectroscopy : To confirm amine and diol functional groups.

- Mass Spectrometry : For molecular weight validation (theoretical: 105.14 g/mol) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, as the compound is flammable and decomposes into CO/CO₂/NOₓ .

- Elemental Analysis : To verify compliance with GB/T 30799 (heavy metals) and GB/T 30797 (arsenic) .

Q. How should researchers handle safety concerns during experimental work?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 1A–1C hazards) .

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store away from strong oxidizers to prevent combustion . Emergency protocols include immediate rinsing with water and contacting poison control (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. How can researchers optimize catalytic conditions for synthesizing derivatives like 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 bar H₂) .

- Solvent Optimization : Compare ethanol, THF, or DMF for solubility and reaction rates.

- Acid Additives : Use HCl in ethanol (e.g., 1 N) to stabilize intermediates and prevent side reactions .

- Monitor progress via TLC or in situ FTIR to identify optimal termination points.

Q. What strategies address contradictory spectroscopic data during structural confirmation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, IR, and high-resolution MS to resolve ambiguities (e.g., distinguishing amine vs. amide peaks) .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or vibrational frequencies for comparison .

- Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry .

Q. How can polymorphism in this compound derivatives be systematically studied?

- Methodological Answer :

- Screening Polymorphs : Use solvent recrystallization (e.g., ethanol vs. acetone) or sublimation under controlled temperatures .

- Characterization Tools :

- PXRD : Identify distinct crystalline phases.

- DSC/TGA : Compare melting points and thermal stability.

- Raman Spectroscopy : Detect conformational differences in solid states .

Q. What methodologies assess environmental impact when ecological toxicity data is limited?

- Methodological Answer :

- Biodegradability Testing : Follow OECD 301 standards using activated sludge to estimate degradation rates .

- QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on structural analogs .

- Leaching Studies : Use soil-column experiments to evaluate mobility and potential groundwater contamination .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported solubility or stability be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent purity, temperature) .

- Accelerated Stability Studies : Expose samples to varying pH, humidity, or UV light to identify degradation pathways .

- Collaborative Validation : Share samples with independent labs to cross-verify results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.